molecular formula C8H10N2O2 B1322355 2-(Ethylamino)nicotinic acid CAS No. 669087-25-6

2-(Ethylamino)nicotinic acid

Cat. No.: B1322355
CAS No.: 669087-25-6
M. Wt: 166.18 g/mol
InChI Key: KQBIPIXSHKINES-UHFFFAOYSA-N
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Description

2-(Ethylamino)nicotinic acid is an organic compound that belongs to the class of nicotinic acid derivatives It is structurally characterized by the presence of an ethylamino group attached to the nicotinic acid moiety

Mechanism of Action

Target of Action

2-(Ethylamino)nicotinic acid, a derivative of nicotinic acid (also known as niacin or vitamin B3), primarily targets the nicotinic receptors . These receptors play a crucial role in various physiological, metabolic, and enzymatic activities .

Mode of Action

The compound interacts with its targets, the nicotinic receptors, by acting as an agonist . This interaction results in changes in the receptor’s activity, leading to various downstream effects.

Biochemical Pathways

This compound affects several biochemical pathways. As a precursor of nicotinamide coenzymes, it plays a crucial role in redox reactions catalyzed by various enzymes . These coenzymes are involved in metabolism, being electron donors or acceptors in redox reactions . The pyridine part of nicotine and other related alkaloids is derived from nicotinic acid .

Pharmacokinetics

It is likely to share some similarities with niacin, which is known to have a tmax of 30 hours in patients with chronic kidney disease

Result of Action

Given its similarity to niacin, it may have a broad spectrum of effects, including effects aimed at attenuating the risks associated with low high-density lipoprotein cholesterol (hdl-c), high low-density lipoprotein cholesterol (ldl-c), high lipoprotein a, and hypertriglyceridemia .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in plants, exogenous application of nicotinic acid has been shown to improve tolerance to lead-induced metal stress

Biochemical Analysis

Biochemical Properties

2-(Ethylamino)nicotinic acid plays a significant role in biochemical reactions, particularly those involving redox reactions. It interacts with several enzymes and proteins, including nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are essential cofactors in metabolic processes . These interactions are crucial for maintaining cellular redox balance and energy metabolism.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the activity of enzymes involved in the synthesis and degradation of NAD and NADP, thereby affecting cellular energy production and metabolic flux . Additionally, it can impact cell signaling pathways related to oxidative stress and inflammation .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific enzymes and proteins. It binds to nicotinamide mononucleotide adenylyltransferase (NMNAT), which catalyzes the formation of NAD from nicotinamide mononucleotide (NMN) and ATP . This binding interaction is crucial for the regulation of NAD biosynthesis and cellular energy metabolism. Additionally, this compound can inhibit or activate other enzymes involved in redox reactions, further influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as pH, temperature, and the presence of other biomolecules . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of NAD and NADP levels . These temporal effects are important for understanding the compound’s potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular energy metabolism and reduce oxidative stress . At high doses, it may exhibit toxic or adverse effects, including liver toxicity and gastrointestinal disturbances . Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the NAD biosynthesis pathway. It interacts with enzymes such as NMNAT and nicotinamide phosphoribosyltransferase (NAMPT), which are key regulators of NAD production . These interactions influence metabolic flux and the levels of metabolites involved in redox reactions and energy metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. It is transported across cell membranes by nicotinic acid transporters, which facilitate its uptake into cells . Once inside the cell, this compound can be distributed to various cellular compartments, including the cytoplasm and mitochondria, where it exerts its biochemical effects .

Subcellular Localization

This compound is localized in specific subcellular compartments, including the cytoplasm and mitochondria. Its activity and function are influenced by its localization, as it interacts with enzymes and proteins involved in NAD biosynthesis and redox reactions . Targeting signals and post-translational modifications may direct this compound to specific organelles, enhancing its efficacy and specificity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(ethylamino)nicotinic acid can be achieved through several methods. One common approach involves the reaction of 2-chloronicotinic acid with ethylamine in the presence of a catalyst such as boric acid. This reaction is typically carried out under solvent-free conditions, which offers benefits such as excellent yield, straightforward workup, and the use of readily available and safe catalysts .

Industrial Production Methods: On an industrial scale, nicotinic acid derivatives, including this compound, are often produced through the oxidation of 5-ethyl-2-methylpyridine with nitric acid. This method, however, generates nitrous oxide as a by-product, which poses environmental challenges. Therefore, there is ongoing research to develop greener and more sustainable production methods .

Chemical Reactions Analysis

Types of Reactions: 2-(Ethylamino)nicotinic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where the ethylamino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst can be used.

    Substitution: Substitution reactions often require specific catalysts and conditions depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-(Ethylamino)nicotinic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-(Ethylamino)nicotinic acid is unique due to its specific ethylamino substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(ethylamino)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-2-9-7-6(8(11)12)4-3-5-10-7/h3-5H,2H2,1H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQBIPIXSHKINES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=CC=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Potassium carbonate (9.21 g, 66.6 mmol) was added to a mixture of 2-chloronicotinic acid (5.0 g, 31.7 mol), ethylamine hydrochloride (5.18 g, 63.4 mmol) and copper (I) bromide (450 mg, 3.17 mmol) in N,N-dimethylformamide (50 ml), and the reaction heated at 100° C. for 1.5 hours, then cooled. The resulting solid was removed by filtration, and the filtrate evaporated under reduced pressure. The residual blue/green solid was triturated with acetone, and the resulting solid filtered off and dried in vacuo to afford the title compound.
Quantity
9.21 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.18 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
copper (I) bromide
Quantity
450 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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